molecular formula C11H24Cl2N2 B3364286 (S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride CAS No. 1134681-40-5

(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride

Cat. No. B3364286
M. Wt: 255.22 g/mol
InChI Key: GBBAGMNWHLYLKX-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride” is a salt formed from the reaction of an organic base (a piperazine derivative) with hydrochloric acid . Piperazine derivatives are often used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride” are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

Analogues and Derivatives

(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride and its analogues have been explored for various scientific applications, particularly in the field of medicinal chemistry and drug development. For example, analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were designed to reduce lipophilicity for potential use as positron emission tomography (PET) radiotracers. These efforts aimed to develop diagnostic tools in oncology, with specific chiral analogues showing substantial affinities for receptor subtypes, offering insights into σ receptor function and its implications in cancer treatment (Abate et al., 2011).

Antidepressant and Antianxiety Properties

Some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds showed significant effects in behavioral assays in mice, suggesting their potential therapeutic use in mental health disorders (Kumar et al., 2017).

Antibacterial and Antifungal Activities

Another area of application for (S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride derivatives is in the development of new antibacterial and antifungal agents. For instance, certain derivatives have been synthesized and demonstrated moderate activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Roshan, 2018).

properties

IUPAC Name

(2S)-1-cyclohexyl-2-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBAGMNWHLYLKX-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C2CCCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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